Cedrene

Drug Metabolism Pharmacokinetics CYP Inhibition

Cedrene, formally designated as 2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene, is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. It belongs to the cedrane and isocedrane class of sesquiterpenoids and is a principal component of cedarwood essential oils.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 19069-48-8
Cat. No. B097730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedrene
CAS19069-48-8
Synonyms2,6,6,8-TETRAMETHYLTRICYCLO[5.3.1.0(1,5)]UNDEC-8-ENE
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC=C(C(C3)C2(C)C)C
InChIInChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
InChIKeyIRAQOCYXUMOFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedrene (CAS 19069-48-8): A Cedrane Sesquiterpenoid for Sourcing and Research Applications


Cedrene, formally designated as 2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene, is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol [1]. It belongs to the cedrane and isocedrane class of sesquiterpenoids and is a principal component of cedarwood essential oils [2]. Commercially, 'Cedrene' often refers to a hydrocarbon fraction comprising a mixture of isomers, primarily (−)-α-cedrene and (+)-β-cedrene, which differ in the position of a single double bond [3]. Its core structural framework features a stable tricyclic system with no rotatable bonds and zero hydrogen bond donors or acceptors, contributing to its lipophilic nature (XlogP = 4.60) and its distinctive woody, camphoraceous aroma profile .

Why Generic Substitution of Cedrene (19069-48-8) is Scientifically Unsound


The term 'Cedrene' encompasses multiple isomers with distinct stereochemistry and biological activity, making generic substitution a high-risk proposition. For instance, while both α-cedrene and β-cedrene are sesquiterpenes found in cedarwood oil, they exhibit differential inhibition of cytochrome P450 (CYP) enzymes [1]. Furthermore, Cedrene's performance in biotransformation and synthetic applications is directly impacted by isomeric purity; studies show that α-cedrene is specifically required for high-yield synthesis of cis-cedrene diol, a key fragrance intermediate, whereas isomeric mixtures can lead to variable and suboptimal yields [2]. Even within the same structural class, compounds like thujopsene and cedrol display markedly different chemical reactivities and odor profiles when derivatized [3]. Therefore, reliance on unspecified 'Cedrene' or similar-sounding terpenes without precise analytical specification can lead to failed experiments, irreproducible results, and substandard material performance.

Quantitative Evidence Guide: Cedrene (19069-48-8) vs. Structural Analogs


Differential CYP2B6 Inhibition Potency of β-Cedrene vs. Cedrol and Thujopsene

β-Cedrene demonstrates potent and selective inhibition of the CYP2B6 enzyme, a key hepatic drug-metabolizing enzyme. This activity is differentiated from the structurally related sesquiterpenes cedrol and thujopsene [1].

Drug Metabolism Pharmacokinetics CYP Inhibition Drug-Drug Interactions

Antimicrobial Activity of Cedrene Isomers Against Bacillus subtilis and Proteus sp.

The antimicrobial activity of α- and β-cedrenes has been quantified and compared against other sesquiterpenes, establishing a defined potency baseline .

Antimicrobial Antibacterial Natural Products Essential Oils

Biotransformation Efficiency: α-Cedrene vs. Cedrol in Microbial Hydroxylation

α-Cedrene exhibits inferior performance as a substrate for microbial hydroxylation compared to its oxidized derivative, cedrol [1].

Biotransformation Biocatalysis Metabolism Microbial Hydroxylation

Differentiation of Cedrene Isomers (α- and β-) and Thujopsene via GC/MS

Gas Chromatography/Mass Spectrometry (GC/MS) methods have been established to reliably separate and quantify the major isomeric components of cedarwood oil, including α-cedrene, β-cedrene, and thujopsene, enabling precise quality control and specification setting [1].

Analytical Chemistry GC/MS Quality Control Isomer Separation

In Vivo Pharmacokinetics of α-Cedrene in Rats: Oral Bioavailability and Half-Life

The in vivo pharmacokinetic profile of α-cedrene has been characterized in a preclinical model, establishing key ADME parameters [1].

Pharmacokinetics ADME Bioavailability Drug Development

Key Application Scenarios for Cedrene (19069-48-8) Based on Differentiated Evidence


Investigating Selective CYP2B6 Inhibition in Drug Metabolism Studies

Given the distinct Ki value of 1.6 µM for β-cedrene against CYP2B6, researchers studying drug-drug interactions or hepatic metabolism should source and specify this particular isomer. Its potency, which is quantitatively different from cedrol (Ki 0.9 µM) and thujopsene (Ki 0.8 µM), makes it a valuable tool compound for selectively probing CYP2B6 activity without the more pronounced effects on other CYP isoforms seen with its analogs [1].

Synthesis of High-Value Fragrance Intermediates via Oxidation

For industrial chemists aiming to synthesize cis-cedrene diol, a critical fragrance precursor, the use of high-purity α-cedrene is mandated. Patented synthetic routes have achieved yields exceeding 80-90% by starting from this specific isomer, a dramatic improvement over earlier, low-yield (12-15%) methods that did not specify isomeric purity [2]. This makes α-cedrene a preferred and economically viable starting material for this high-value application.

Standardization of Antimicrobial Assays Using Cedarwood Oil Components

In antimicrobial research, the use of a defined mixture of α- and β-cedrenes with a known MIC (3.06 µg/mL against B. subtilis) provides a quantitative benchmark for assay standardization . Procuring a Cedrene product with a validated isomer ratio allows for reproducible investigations into the antibacterial mechanisms of cedarwood oil, enabling reliable comparisons across different studies and laboratories.

Preclinical Pharmacokinetic and Toxicology Studies of α-Cedrene

Investigators exploring the therapeutic potential of α-cedrene, particularly for indications like obesity, can rely on established in vivo pharmacokinetic parameters. With a defined oral bioavailability of 48.7-84.8% and a half-life of 4.0-6.4 h in rats, procurement of well-characterized α-cedrene is essential for designing repeatable dosing regimens and interpreting exposure-response relationships in preclinical models [3].

Technical Documentation Hub

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